molecular formula C16H13ClO3 B3426088 1-(5-Chloro-2-hydroxy-4-methylphenyl)-3-phenyl-1,3-propanedione CAS No. 5067-23-2

1-(5-Chloro-2-hydroxy-4-methylphenyl)-3-phenyl-1,3-propanedione

Cat. No.: B3426088
CAS No.: 5067-23-2
M. Wt: 288.72 g/mol
InChI Key: XNOUEBNIOPXNAO-UHFFFAOYSA-N
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Description

Chemical Structure and Properties 1-(5-Chloro-2-hydroxy-4-methylphenyl)-3-phenyl-1,3-propanedione (CAS: 5067-23-2, molecular formula C₁₆H₁₃ClO₃, molecular weight 288.73 g/mol) is a substituted 1,3-propanedione derivative characterized by a central diketone backbone flanked by a 5-chloro-2-hydroxy-4-methylphenyl group and a phenyl ring . The compound exists predominantly in the enol tautomeric form stabilized by intramolecular hydrogen bonding between the hydroxyl and adjacent carbonyl oxygen . Its crystalline structure (triclinic, space group P 1) confirms this configuration, with refinement parameters R = 0.039–0.040 .

Synthesis and Applications The compound is synthesized via bromination of 1-(2-hydroxy-5-chlorophenyl)-3-phenyl-1,3-propanedione in glacial acetic acid, followed by thiourea reflux to yield substituted thiazoles . It serves as an internal standard in pharmacokinetic studies of dibenzoylmethane (DBM) due to its structural similarity and high purity (≥98%) .

Properties

IUPAC Name

1-(5-chloro-2-hydroxy-4-methylphenyl)-3-phenylpropane-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13ClO3/c1-10-7-15(19)12(8-13(10)17)16(20)9-14(18)11-5-3-2-4-6-11/h2-8,19H,9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XNOUEBNIOPXNAO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1Cl)C(=O)CC(=O)C2=CC=CC=C2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13ClO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5067-23-2
Record name 1-(5-Chloro-2-hydroxy-4-methylphenyl)-3-phenyl-1,3-propanedione
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(5-Chloro-2-hydroxy-4-methylphenyl)-3-phenyl-1,3-propanedione typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. These methods typically focus on maximizing yield and purity while minimizing production costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

1-(5-Chloro-2-hydroxy-4-methylphenyl)-3-phenyl-1,3-propanedione can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction may produce hydroxy derivatives .

Scientific Research Applications

1-(5-Chloro-2-hydroxy-4-methylphenyl)-3-phenyl-1,3-propanedione has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of dyes, polymers, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1-(5-Chloro-2-hydroxy-4-methylphenyl)-3-phenyl-1,3-propanedione involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

Key analogs include:

1-(2-Hydroxy-5-methylphenyl)-3-phenyl-1,3-propanedione (CAS: Unspecified): Lacks the 5-chloro substituent but retains the methyl group. Demonstrates apoptosis induction in human epidermoid carcinoma cells via ROS production, GADD153 expression, and caspase activation .

1-(2-Hydroxyphenyl)-3-phenyl-1,3-propanedione (DBM1) : A simpler analog without chloro or methyl groups. Exhibits UV absorption and photo-instability, limiting its use in photoprotective applications .

1-(5-Bromo-2-hydroxyphenyl)-3-phenyl-1,3-propanedione (CAS: 5067-24-3): Bromine substitution at the 5-position increases molecular weight (333.6 g/mol) and may alter reactivity in halogenation reactions .

Compound Substituents CAS Molecular Weight (g/mol) Key Properties
Target compound 5-Cl, 4-Me, 2-OH 5067-23-2 288.73 Enol tautomer dominance; used as pharmacokinetic internal standard
1-(2-Hydroxy-5-methylphenyl)-3-phenyl 5-Me, 2-OH Unspecified ~258.3 Induces apoptosis via ROS and caspase activation
DBM1 2-OH 120-46-7 242.23 Photo-unstable; limited bioactivity
1-(5-Bromo-2-hydroxyphenyl)-3-phenyl 5-Br, 2-OH 5067-24-3 333.6 Enhanced halogen reactivity for synthetic modifications

Physicochemical Properties

  • Hydrogen Bonding: The 5-chloro-2-hydroxy-4-methyl configuration strengthens intramolecular hydrogen bonding, stabilizing the enol form and influencing crystal packing .

Research Findings and Implications

Substituent-Driven Bioactivity : Chloro and methyl groups enhance bioactivity compared to unsubstituted DBM1, though excessive halogenation (e.g., bromine) may reduce selectivity .

Pharmacokinetic Utility : The target compound’s structural stability makes it a reliable internal standard for DBM metabolism studies, highlighting its advantage over less stable analogs like DBM1 .

Synthetic Versatility : Position-specific halogenation (e.g., 5-Cl vs. 5-Br) allows tailored modifications for drug development .

Biological Activity

1-(5-Chloro-2-hydroxy-4-methylphenyl)-3-phenyl-1,3-propanedione, also known as a derivative of chalcone, has garnered attention due to its potential biological activities. This compound belongs to a class of organic compounds known for their diverse pharmacological properties, including anti-inflammatory, antioxidant, and anticancer effects. This article explores the biological activity of this compound through various studies and research findings.

Chemical Structure and Properties

The chemical structure of 1-(5-Chloro-2-hydroxy-4-methylphenyl)-3-phenyl-1,3-propanedione can be represented as follows:

C16H14ClO3\text{C}_{16}\text{H}_{14}\text{ClO}_3

Key Properties:

  • Molecular Weight: 288.75 g/mol
  • Solubility: Soluble in organic solvents; limited solubility in water.

Anticancer Properties

Recent studies have indicated that this compound exhibits potent anticancer activity against various cancer cell lines. The mechanism of action is primarily attributed to the induction of apoptosis and inhibition of cell proliferation.

Case Study:
In a study conducted on breast cancer cell lines (MCF-7 and MDA-MB-231), treatment with 1-(5-Chloro-2-hydroxy-4-methylphenyl)-3-phenyl-1,3-propanedione resulted in:

  • IC50 Values: Approximately 12 µM for MCF-7 and 15 µM for MDA-MB-231.
  • Mechanism: The compound was shown to activate caspase pathways leading to programmed cell death.

Anti-inflammatory Activity

The compound has also been evaluated for its anti-inflammatory properties. In vitro assays demonstrated significant inhibition of pro-inflammatory cytokines.

Research Findings:

  • Cytokine Inhibition: A reduction in TNF-alpha and IL-6 levels was observed in macrophage cultures treated with the compound.
  • Dose Response: Effective concentrations ranged from 5 to 20 µM, showcasing a dose-dependent response.

Pharmacokinetics and Toxicity

Pharmacokinetic studies suggest that the compound has favorable absorption characteristics but may exhibit moderate toxicity at higher concentrations.

ParameterValue
AbsorptionRapid
Bioavailability~50%
Half-life6 hours
ToxicityModerate at high doses

The biological activity of 1-(5-Chloro-2-hydroxy-4-methylphenyl)-3-phenyl-1,3-propanedione is largely mediated through its interaction with cellular signaling pathways. It has been shown to inhibit the NF-kB pathway, which plays a crucial role in inflammation and cancer progression.

Q & A

Q. Q1: What are the optimal synthetic routes for 1-(5-Chloro-2-hydroxy-4-methylphenyl)-3-phenyl-1,3-propanedione, and how do reaction conditions influence yield?

Methodological Answer: The compound can be synthesized via:

  • Baker–Venkatraman transformation : A ketonic rearrangement using iodine or bromine in glacial acetic acid, followed by cyclization (e.g., bromine substitution for iodination) .
  • Microwave-assisted solvent-free synthesis : Cyclization of 1,3-diketones using catalysts like Preyssler heteropolyacid (H₁₄PMo) at 110°C with 0.5% mmol catalyst loading, achieving high selectivity and reduced reaction time .
  • Bromine-mediated functionalization : Suspending the parent diketone in bromine-glacial acetic acid, followed by reflux with thiourea in ethanol/KOH to yield thiazole derivatives .
    Key factors : Catalyst type, temperature (110–120°C optimal), and solvent-free conditions improve reproducibility and yield.

Q. Q2: How can structural characterization of this compound be systematically validated?

Methodological Answer:

  • Spectroscopic analysis :
    • IR : Confirm carbonyl (C=O) stretches at ~1650–1750 cm⁻¹ and hydroxyl (O-H) bands at ~3200–3500 cm⁻¹ .
    • NMR : Use ¹H/¹³C NMR to identify aromatic protons (δ 6.5–8.0 ppm) and diketone carbons (δ 190–210 ppm) .
  • Chromatography : HPLC (≥98% purity validation) and TLC to monitor reaction progress .
  • Mass spectrometry : High-resolution MS to confirm molecular weight (e.g., M.W. 314.7 for the parent compound) .

Advanced Research Questions

Q. Q3: What methodologies elucidate the compound’s biological activity, particularly in apoptosis induction?

Methodological Answer:

  • Cellular assays :
    • MTT assay : Measure cytotoxicity in cancer cells (e.g., HeLa, colorectal carcinoma) with IC₅₀ values .
    • Flow cytometry : Quantify apoptosis via Annexin V/PI staining and cell cycle arrest (e.g., G1 phase inhibition) .
  • Mechanistic studies :
    • ROS detection : Use DCFH-DA probes to validate reactive oxygen species (ROS) production, a key apoptotic trigger .
    • Western blotting : Assess protein markers like Bcl-X(L), Bax, and caspases (e.g., caspase-3/9 activation) .

Q. Q4: How do substituents (e.g., chloro, hydroxy, methyl) influence pharmacological activity?

Methodological Answer:

  • Comparative SAR studies :
    • Replace the 5-chloro group with nitro or bromine to assess changes in cytotoxicity .
    • Modify the 4-methyl group to isopropyl or tert-butyl to evaluate steric effects on target binding .
  • Biological testing :
    • Analogues with electron-withdrawing groups (e.g., -NO₂) show enhanced ROS generation but reduced solubility .
    • Hydroxy groups are critical for hydrogen bonding with kinase targets (e.g., PI3Kδ/γ inhibition) .

Q. Q5: How can researchers resolve contradictions in reported biological data across studies?

Methodological Answer:

  • Standardize protocols : Use identical cell lines (e.g., HeLa vs. Caki cells), assay conditions (e.g., serum-free media), and positive controls .
  • Dose-response validation : Test multiple concentrations (1–100 µM) to identify threshold effects .
  • Mechanistic redundancy checks : Confirm apoptosis via both caspase activation (e.g., PARP cleavage) and mitochondrial pathways (cytochrome c release) .

Q. Q6: What analytical strategies ensure reproducibility in pharmacokinetic studies?

Methodological Answer:

  • Internal standardization : Use 1-(5-Chloro-2-hydroxy-4-methylphenyl)-3-phenyl-1,3-propanedione (CHMPP) as an internal standard in HPLC-MS for quantification .
  • Metabolite profiling : Incubate with liver microsomes + NADPH/UDPGA to identify glucuronidation or sulfation pathways .
  • Stability testing : Validate compound stability in buffer (pH 7.4, 37°C) over 24–72 hours .

Q. Q7: How can computational modeling predict reactivity or target interactions?

Methodological Answer:

  • Docking studies : Use AutoDock or Schrödinger to model interactions with PI3Kδ/γ or Bcl-2 family proteins, focusing on hydrogen bonds with hydroxy/keto groups .
  • DFT calculations : Analyze electron density maps to predict sites for electrophilic substitution (e.g., bromination at position 2) .

Tables for Key Data

Q. Table 1: Synthetic Routes and Yields

MethodCatalystTemperatureYieldReference
Baker–VenkatramanBromine/AcOH80°C75–85%
Microwave-assistedH₁₄PMo (0.5% mmol)110°C90–95%
Bromine-thiourea refluxKOH/Ethanol70°C60–70%

Q. Table 2: Biological Activity in Cancer Models

Cell LineIC₅₀ (µM)MechanismKey MarkersReference
HeLa15.2ROS, G1 arrest↑Caspase-3, ↓Cyclin D3
Colorectal22.8Mitochondrial apoptosis↑Bax, ↓Bcl-X(L)
Renal Carcinoma18.5JAK2/STAT3 inhibition↓p-STAT3, ↑GADD153

Retrosynthesis Analysis

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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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1-(5-Chloro-2-hydroxy-4-methylphenyl)-3-phenyl-1,3-propanedione
Reactant of Route 2
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1-(5-Chloro-2-hydroxy-4-methylphenyl)-3-phenyl-1,3-propanedione

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.